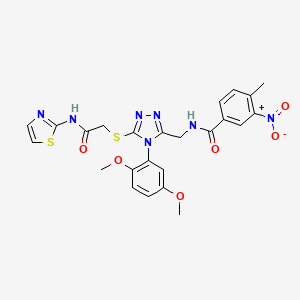

N-((4-(2,5-dimethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide

Description

The compound N-((4-(2,5-dimethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide features a 1,2,4-triazole core with three key substituents:

- 5-position: A thioether-linked 2-oxoethyl chain terminating in a thiazol-2-ylamino group, contributing to hydrogen bonding and metabolic stability.

- 3-position: A methyl group bonded to a 4-methyl-3-nitrobenzamide moiety, where the nitro group acts as an electron-withdrawing substituent.

Properties

IUPAC Name |

N-[[4-(2,5-dimethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N7O6S2/c1-14-4-5-15(10-17(14)31(34)35)22(33)26-12-20-28-29-24(39-13-21(32)27-23-25-8-9-38-23)30(20)18-11-16(36-2)6-7-19(18)37-3/h4-11H,12-13H2,1-3H3,(H,26,33)(H,25,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAWBVZWDHNDKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)SCC(=O)NC4=NC=CS4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N7O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole- and Triazole-Containing Derivatives

Anticancer Thiazole Derivatives ()

Compounds 7b and 11 in , featuring thiazole and thiadiazole cores, demonstrated potent activity against HepG-2 cells (IC~50~ = 1.61–1.98 μg/mL). The thiazole ring’s nitrogen atom likely facilitates interactions with biological targets, while acetyl and phenyl substituents modulate solubility and binding affinity. The target compound’s thiazol-2-ylamino group may similarly enhance activity, though its nitrobenzamide moiety could alter selectivity .

S-Alkylated 1,2,4-Triazoles ()

S-Alkylated triazoles, such as (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones [10–15], exhibit antimicrobial properties. Their thioether linkages improve stability compared to oxygen or nitrogen analogs. The target compound’s dimethoxyphenyl group may offer superior membrane penetration over phenylsulfonyl substituents .

Structural Analog with Hydroxyamino Substituent ()

The compound N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide shares the triazole-thioether-benzamide framework but replaces the thiazol-2-ylamino group with a hydroxyamino moiety. The benzyl group in this analog may decrease solubility compared to the target’s dimethoxyphenyl group .

Thiadiazole-Acetamide Derivatives ()

Thiadiazole derivatives like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide feature dual heterocyclic cores (thiadiazole and oxadiazole) with thioether linkages. Their acetamide groups mirror the target’s benzamide, suggesting shared hydrogen-bonding capabilities. However, the absence of a triazole core may limit their tautomerism-related interactions .

Comparative Data Table

Structure-Activity Relationship (SAR) Insights

- Triazole Core : The 1,2,4-triazole’s tautomerism (thione vs. thiol forms) influences electronic properties and target binding. The dimethoxyphenyl group may stabilize the thione form, enhancing interactions .

- Thiazole Moiety: The thiazol-2-ylamino group’s nitrogen atoms likely participate in hydrogen bonding, akin to active compounds in .

- Nitro Group : The electron-withdrawing nitro substituent in the benzamide may increase reactivity but reduce solubility, necessitating formulation optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.